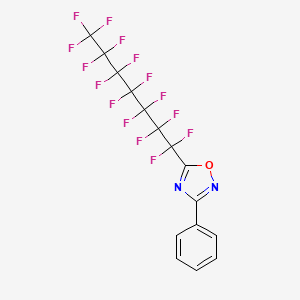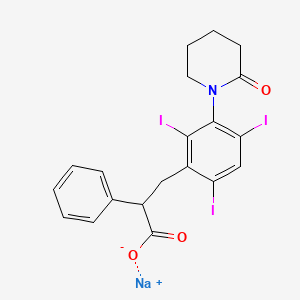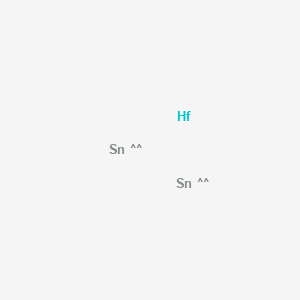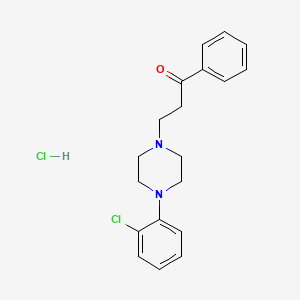
1,1,3,3,3-Pentachloro-2-(trifluoromethyl)prop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3,3-Pentachloro-2-(trifluoromethyl)prop-1-ene is a halogenated organic compound with the molecular formula C4Cl5F3. This compound is characterized by the presence of both chlorine and fluorine atoms, making it highly reactive and useful in various chemical applications. It is often used in research and industrial processes due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1,1,3,3,3-Pentachloro-2-(trifluoromethyl)prop-1-ene typically involves the chlorination of fluorinated hydrocarbons. One common method includes the reaction of 1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene with chlorine gas under controlled conditions. The reaction is exothermic and requires careful monitoring to ensure the desired product is obtained .
Industrial production methods often involve large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. These methods may include the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.
Analyse Chemischer Reaktionen
1,1,3,3,3-Pentachloro-2-(trifluoromethyl)prop-1-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the removal of chlorine atoms.
Substitution: Halogen substitution reactions are common, where chlorine atoms are replaced by other halogens or functional groups. Common reagents include halogenating agents like bromine or iodine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or acids, while reduction can produce partially dechlorinated compounds .
Wissenschaftliche Forschungsanwendungen
1,1,3,3,3-Pentachloro-2-(trifluoromethyl)prop-1-ene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated and chlorinated compounds.
Biology: Research involving this compound often focuses on its interactions with biological molecules and its potential use in biochemical assays.
Wirkmechanismus
The mechanism by which 1,1,3,3,3-Pentachloro-2-(trifluoromethyl)prop-1-ene exerts its effects involves its high reactivity due to the presence of multiple halogen atoms. These atoms create a strong electrophilic center, making the compound highly reactive towards nucleophiles. The molecular targets and pathways involved in its reactions depend on the specific context, such as the type of nucleophile and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
1,1,3,3,3-Pentachloro-2-(trifluoromethyl)prop-1-ene can be compared with similar compounds such as:
1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene: This compound is similar in structure but contains fluorine atoms instead of chlorine, resulting in different reactivity and applications.
Perfluoroisobutene: Another related compound, known for its use in industrial applications and its high reactivity due to the presence of multiple fluorine atoms.
The uniqueness of this compound lies in its combination of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its fully fluorinated counterparts.
Eigenschaften
CAS-Nummer |
6968-13-4 |
|---|---|
Molekularformel |
C4Cl5F3 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
1,1-dichloro-3,3,3-trifluoro-2-(trichloromethyl)prop-1-ene |
InChI |
InChI=1S/C4Cl5F3/c5-2(6)1(3(7,8)9)4(10,11)12 |
InChI-Schlüssel |
JDNQVFDLKTXWBV-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(Cl)Cl)(C(F)(F)F)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B14715995.png)


![Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]-](/img/structure/B14716024.png)


